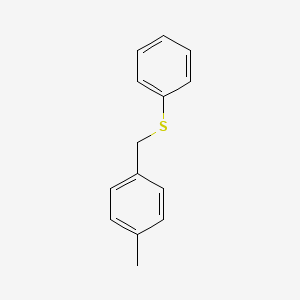

4-Methylbenzyl phenyl sulfide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5023-65-4 |

|---|---|

Molecular Formula |

C14H14S |

Molecular Weight |

214.33 g/mol |

IUPAC Name |

1-methyl-4-(phenylsulfanylmethyl)benzene |

InChI |

InChI=1S/C14H14S/c1-12-7-9-13(10-8-12)11-15-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |

InChI Key |

NQBAGKCXIRIHMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methylbenzyl Phenyl Sulfide and Analogues

Catalytic Thioetherification Strategies

The development of catalytic methods for thioetherification represents a significant advancement over traditional synthetic routes. These strategies often involve the use of metal catalysts to facilitate the carbon-sulfur bond formation, offering milder reaction conditions and improved yields.

Gold-Catalyzed Approaches to 4-Methylbenzyl Phenyl Sulfide (B99878)

While gold catalysis is a powerful tool for various organic transformations, including the formation of carbon-heteroatom bonds, specific gold-catalyzed methodologies for the direct synthesis of 4-methylbenzyl phenyl sulfide are not extensively detailed in the provided search results. researchgate.netnih.govresearchgate.net However, the literature does describe gold-catalyzed reactions involving sulfur ylides and the cyclization of alkynes containing sulfide moieties, indicating the potential for gold catalysts to mediate C-S bond formation. nih.govresearchgate.net For instance, gold(I) has been shown to catalyze the cycloisomerization of sulfur ylides to form dihydrobenzo[b]thiepines in an atom-economical process. nih.govresearchgate.net This suggests that with appropriate substrate design, gold catalysts could be adapted for the synthesis of aryl benzyl (B1604629) sulfides.

Exploration of Catalyst Systems and Reaction Conditions

A variety of catalyst systems have been explored for the synthesis of benzyl thioethers. Copper-catalyzed thioetherification has emerged as a notable method, affording benzyl thioethers in moderate to excellent yields under mild conditions. nih.gov For example, the use of Cu(OTf)₂ as a Lewis acid catalyst allows for the efficient preparation of a variety of thioethers from readily available benzyl alcohols and thiols. nih.gov The reaction is believed to proceed through a Lewis-acid-mediated SN1-type nucleophilic attack of the carbocations formed in situ. nih.gov

Other transition metals have also been successfully employed. For instance, zirconium tetrachloride (ZrCl₄) dispersed on silica (B1680970) gel has been reported as an efficient catalyst for the dehydrative thioetherification of alcohols with thiols under neat conditions. chemrevlett.com This system is effective for a range of α,β-unsaturated alcohols, including benzylic and allylic alcohols, and provides the corresponding thioether products in moderate to excellent yields. chemrevlett.com

Furthermore, nanolayered cobalt-molybdenum sulfide (Co-Mo-S) materials have been identified as excellent catalysts for C-S bond construction via borrowing hydrogen thioetherification of alcohols. researchgate.net This heterogeneous catalytic system allows for the preparation of a broad range of thioethers from structurally diverse thiols and both primary and secondary alcohols. researchgate.net

The following table summarizes various catalytic systems used for the synthesis of benzyl thioether derivatives.

| Catalyst System | Substrates | Reaction Conditions | Yield | Reference |

| Cu(OTf)₂ | Benzyl alcohols, Thiols | DCM, 25 °C, Air | Moderate to Excellent | nih.gov |

| ZrCl₄/SiO₂ | Alcohols, Thiols | Neat, 50 °C | Moderate to Excellent | chemrevlett.com |

| Co-Mo-S | Alcohols, Thiols | Toluene, 180 °C | Good to Excellent | researchgate.net |

Ionic Liquid-Mediated Synthesis of Benzyl Phenyl Sulfide Derivatives

Ionic liquids (ILs) have gained significant attention as "green solvents" and catalysts in organic synthesis due to their unique properties, including low vapor pressure, high thermal stability, and tunability. researchgate.netmudring.orgnih.govthecmrs.inchemijournal.com Their application in the synthesis of benzyl phenyl sulfide derivatives offers a promising alternative to conventional methods.

Mechanistic Investigations of Acid-Catalyzed Dehydration and Metathesis

The synthesis of benzyl phenyl sulfide derivatives in ionic liquids can proceed through an acid-catalyzed mechanism. researchgate.net For instance, the use of a Brønsted acidic ionic liquid, [SO₃HPrMIm][OTf], has been shown to catalyze the dehydration of benzyl alcohol to dibenzyl ether and the subsequent metathesis reaction between dibenzyl ether and thioanisole (B89551) to produce benzyl phenyl sulfide derivatives. researchgate.net The synergistic effect of the cation and anion of the ionic liquid is believed to activate the thioanisole and benzyl alcohol via hydrogen bonding, facilitating the reaction. researchgate.net

Metathesis reactions, in general, are a powerful tool for the synthesis of various compounds, and their application in ionic liquids can lead to efficient and selective transformations. mines.edu

Green Chemistry Principles in Sulfide Synthesis via Ionic Liquids

The use of ionic liquids in the synthesis of sulfides aligns with several principles of green chemistry. researchgate.netmudring.orgchemijournal.com Their negligible vapor pressure reduces air pollution and health hazards associated with volatile organic compounds (VOCs). mudring.orgchemijournal.com Many ionic liquids are also non-flammable and thermally stable, enhancing the safety of the process. thecmrs.inchemijournal.com

Phosphinic Acid Thioester-Based C-S Bond Formation

A notable advancement in the synthesis of benzyl sulfides, including this compound, involves a novel carbon-sulfur bond formation reaction utilizing phosphinic acid thioesters. rsc.orgnih.gov This method has been shown to possess a broad substrate scope and applicability in the synthesis of complex molecules. rsc.orgnih.gov

Development of S-Benzylation Protocols with Benzyl Grignard Reagents

The reaction between phosphinic acid thioesters and benzyl Grignard reagents has been identified as an effective method for S-benzylation. rsc.org This discovery was somewhat unexpected, as reactions with other types of Grignard reagents, such as alkyl and aryl Grignard reagents, typically result in the formation of C-P bonds. rsc.org However, the use of benzyl Grignard reagents leads to the formation of a C-S bond, yielding benzyl sulfides. rsc.orgnih.gov This protocol has been successfully applied to the synthesis of a variety of benzyl sulfides. rsc.org

For instance, the reaction of di(2-tolyl)phosphinothioates with benzylmagnesium chloride proceeds smoothly to afford the corresponding benzyl sulfides. rsc.org The versatility of this method is demonstrated by its successful application with various substituted benzyl Grignard reagents. rsc.org

Examination of Ambident Electrophilicity and Regioselectivity Control

The reaction of phosphinic acid thioesters with Grignard reagents highlights the ambident electrophilicity of these thioesters. rsc.orgnih.govresearchgate.net This means that the thioester can be attacked by a nucleophile at two different positions: the phosphorus atom or the sulfur atom. The regioselectivity of the reaction, meaning which atom is attacked, is dependent on the nature of the Grignard reagent used. rsc.org

While alkyl and aryl Grignard reagents favor attack at the phosphorus atom, leading to C-P bond formation, benzyl Grignard reagents preferentially attack the sulfur atom, resulting in S-benzylation and the formation of benzyl sulfides. rsc.org This controlled regioselectivity is a key feature of this synthetic methodology, allowing for the selective synthesis of either C-P or C-S bonds by choosing the appropriate Grignard reagent. rsc.org

Substrate Scope and Functional Group Tolerance in Phosphinic Acid Thioester Reactions

The S-benzylation of phosphinic acid thioesters using benzyl Grignard reagents exhibits a wide substrate scope and good functional group tolerance. rsc.orgnih.gov The reaction has been shown to be effective with a variety of phosphinic acid thioesters and benzyl Grignard reagents. rsc.org

Notably, the reaction tolerates the presence of various functional groups on both the phosphinic acid thioester and the benzyl Grignard reagent. rsc.org For example, functional groups such as bromo and tosyloxy groups remain intact under the reaction conditions. rsc.org This tolerance for a range of functional groups enhances the synthetic utility of this method, allowing for the preparation of complex benzyl sulfides with diverse functionalities. rsc.org The method has also been successfully applied to the synthesis of a drug analog, further demonstrating its practical applicability. rsc.orgnih.gov

Table 1: Benzylation of Di(2-tolyl)phosphinothioates with Benzyl Grignard Reagents rsc.org

| Entry | Benzyl Grignard Reagent | Product | Yield (%) |

| 1 | Benzylmagnesium chloride | Benzyl di(2-tolyl) sulfide | 95 |

| 2 | 4-Chlorobenzylmagnesium chloride | 4-Chlorobenzyl di(2-tolyl) sulfide | 92 |

| 3 | (1-Naphthyl)methylmagnesium chloride | (1-Naphthyl)methyl di(2-tolyl) sulfide | 85 |

| 4 | (1-Phenylethyl)magnesium chloride | (1-Phenylethyl) di(2-tolyl) sulfide | 88 |

| 5 | (2-Phenylpropan-2-yl)magnesium chloride | (2-Phenylpropan-2-yl) di(2-tolyl) sulfide | 76 |

Nucleophilic Substitution and Condensation Pathways

Nucleophilic Displacement of Halogens with Thiolates for Substituted Sulfides

A common and well-established method for the synthesis of sulfides involves the nucleophilic displacement of a halogen from an alkyl halide by a thiolate anion. libretexts.org This reaction, proceeding via an SN2 mechanism, is analogous to the Williamson ether synthesis. libretexts.org The thiolate anion, typically generated by treating a thiol with a base, acts as the nucleophile, attacking the carbon atom bearing the halogen and displacing the halide ion to form the sulfide. libretexts.org

This method is generally effective for primary and secondary alkyl halides. libretexts.org However, a potential side reaction is the further reaction of the product sulfide with the alkyl halide, which can be minimized by using an excess of the thiolate nucleophile. libretexts.org

Synthetic Routes to Related Thiazolidinone Derivatives Incorporating 4-Methylphenyl Moieties

Thiazolidinone derivatives are a class of heterocyclic compounds with a range of biological activities. ontosight.airsc.org Synthetic routes to these compounds often involve the condensation of a thiazolidinone precursor with various amines or other functional groups. ontosight.ai For the incorporation of a 4-methylphenyl moiety, a common strategy involves the use of a precursor containing this group. researchgate.net

One synthetic approach involves the reaction of Schiff bases with thioglycolic acid or thiolactic acid. researchgate.net The intermediate Schiff bases can be synthesized by the condensation of a substituted 2-aminobenzothiazole (B30445) with a compound such as 1-(4'-methylphenyl)-3-methyl-5-pyrazolone. researchgate.net This multi-step synthesis allows for the construction of complex thiazolidinone derivatives containing the 4-methylphenyl group. researchgate.net These compounds have been investigated for their potential antimicrobial and anticancer properties. ontosight.airsc.org

Stereoselective Synthesis of Chiral Sulfinyl Precursors

The synthesis of enantiomerically pure sulfoxides is a pivotal step in asymmetric synthesis, providing valuable chiral building blocks for a variety of applications. The stereocenter at the sulfur atom in compounds like 4-methylbenzyl phenyl sulfoxide (B87167) and its analogues offers a powerful tool for controlling the stereochemistry of subsequent transformations. Advanced methodologies for achieving high enantiopurity in these sulfinyl compounds primarily involve the direct asymmetric oxidation of the parent sulfide or the resolution of a racemic sulfoxide mixture.

Asymmetric Oxidation of 4-Methylphenyl Sulfides to Enantioenriched Sulfoxides

The direct enantioselective oxidation of prochiral sulfides to chiral sulfoxides represents the most atom-economical and straightforward approach to accessing these valuable compounds. wiley-vch.de This transformation has been extensively studied, leading to the development of several highly efficient catalytic systems, broadly categorized into metal-based and enzymatic methods. ucc.ie

Metal-catalyzed asymmetric sulfoxidation is a dominant strategy, with titanium and vanadium complexes being particularly prominent. ucc.ie A well-established method, often referred to as the Kagan-Modena oxidation, utilizes a chiral titanium complex formed in situ from a titanium(IV) isopropoxide, a chiral diol ligand like diethyl tartrate (DET), and a hydroperoxide oxidant. wiley-vch.de This system has been refined over the years. For instance, investigations into the asymmetric oxidation of methyl p-tolyl sulfide, a close analogue of the precursor to 4-methylbenzyl phenyl sulfoxide, have demonstrated the efficacy of various chiral ligands and oxidants. The use of a catalyst system comprising (R)-6,6′-Diphenyl-BINOL and Ti(O-i-Pr)₄ with aqueous tert-butyl hydroperoxide (TBHP) as the oxidant has shown success in oxidizing various aryl methyl and aryl benzyl sulfides. scispace.com Optimization of reaction parameters such as solvent, temperature, and reagent ratios is crucial for achieving high yields and enantioselectivities. scispace.com For methyl p-tolyl sulfide, enantiomeric excesses (ee) of up to 90% have been achieved at room temperature using this system in toluene. scispace.com

Another powerful approach involves the use of salen-type ligands in combination with metal catalysts. Titanium-salen complexes, for example, have been employed for the asymmetric oxidation of aryl alkyl sulfides using urea (B33335) hydrogen peroxide (UHP) as the oxidant, affording excellent yields and enantioselectivities, often exceeding 90% ee. wiley-vch.deucc.ie

Enzymatic, or biocatalytic, oxidation offers an environmentally benign alternative, often proceeding with exceptional levels of stereoselectivity under mild conditions. researchgate.net Enzymes such as cyclohexanone (B45756) monooxygenase (CHMO) have been successfully used to catalyze the asymmetric oxidation of a range of aryl alkyl sulfides, producing sulfoxides in high yields and enantiomeric excesses. ucc.ieumich.edu Engineered microorganisms, including specific strains of yeast (Saccharomyces cerevisiae) and bacteria (E. coli, Pseudomonas frederiksbergensis), that overexpress such enzymes have proven to be highly effective biocatalysts. umich.edu For example, the oxidation of thioanisole using S. cerevisiae overexpressing CHMO resulted in the corresponding sulfoxide with 95% yield and 99% ee. umich.edu

Table 1: Catalytic Systems for Asymmetric Oxidation of Aryl Sulfides

| Catalyst System | Substrate Example | Oxidant | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ti(O-i-Pr)₄ / Diethyl Tartrate (DET) | Methyl p-tolyl sulfide | TBHP | High (often >90%) | wiley-vch.de |

| Ti(O-i-Pr)₄ / (R)-6,6′-Diphenyl-BINOL | Methyl p-tolyl sulfide | aq. TBHP | Up to 90% | scispace.com |

| Ti(salen) Complex | Aryl alkyl sulfides | Urea Hydrogen Peroxide (UHP) | 92–99% | wiley-vch.deucc.ie |

| Cyclohexanone Monooxygenase (CHMO) | Aryl alkyl sulfides | O₂/NADPH | Excellent (often >98%) | ucc.ieumich.edu |

Kinetic Resolution Techniques for Racemic Sulfoxides

Kinetic resolution is a powerful strategy for separating a racemic mixture of sulfoxides into its constituent enantiomers. This technique relies on the differential reaction rate of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of the less reactive enantiomer in high enantiomeric purity. wiley-vch.de Kinetic resolution can be achieved through various transformations, including enantioselective oxidation, reduction, or other chemical modifications. researchgate.net

Enzymatic methods have emerged as particularly effective for the kinetic resolution of sulfoxides. A notable example is the use of a homologue of methionine sulfoxide reductase B (MsrB) from Limnohabitans sp. 103DPR2. rsc.org This enzyme demonstrates high enantioselectivity and a broad substrate scope, capable of reducing one enantiomer of a racemic sulfoxide while leaving the other untouched. This process has been used for the kinetic resolution of a variety of aromatic and alkyl sulfoxides, yielding the unreacted (S)-sulfoxides in approximately 50% yield with enantiomeric excesses ranging from 92% to 99%. rsc.org

Table 2: Methods for Kinetic Resolution of Racemic Sulfoxides

| Method | Chiral Agent | Principle | Outcome | Reference |

|---|---|---|---|---|

| Enzymatic Reduction | Methionine sulfoxide reductase B (MsrB) homologue | Enantioselective reduction of one sulfoxide enantiomer | Isolation of the non-reduced enantiomer with 92-99% ee | rsc.org |

| Catalytic Overoxidation | Chiral Metal Complex (e.g., Mo-based) | Faster oxidation of one sulfoxide enantiomer to the sulfone | Enrichment of the less reactive sulfoxide enantiomer | wiley-vch.de |

| NHC-Catalyzed Acylation (on related Sulfoximines) | Chiral N-Heterocyclic Carbene (NHC) | Enantioselective acylation of one enantiomer | Separation of acylated product and unreacted enantiomer, both with high ee | acs.org |

Cyclopropanation Reactions of Chiral Sulfoxide Michael Acceptors with Sulfur Ylides and Carbanions

Chiral sulfoxides serve as excellent chiral auxiliaries, capable of directing the stereochemical outcome of reactions on adjacent functionalities. A key application is in the diastereoselective cyclopropanation of α,β-unsaturated systems, known as Michael acceptors, bearing a chiral sulfinyl group. The reaction of these chiral Michael acceptors with nucleophiles like sulfur ylides or carbanions can produce highly functionalized, enantiomerically enriched cyclopropanes. rsc.org

The Corey-Chaykovsky cyclopropanation, which typically involves the reaction of a sulfur ylide with an electron-deficient alkene, is a classic method for forming cyclopropane (B1198618) rings. acsgcipr.org When the alkene is a chiral vinyl sulfoxide, the sulfinyl group exerts powerful stereocontrol over the approach of the incoming nucleophile. For example, the reaction of (S)-(+)-(1-diethoxyphosphoryl)vinyl p-tolyl sulfoxide with ethyl (dimethylsulfuranylidene)acetate (a stabilized sulfur ylide) proceeds with high diastereoselectivity. researchgate.net The stereochemical outcome is influenced by the ground-state conformation of the chiral sulfoxide and the transition state structure of the initial Michael addition step. researchgate.net

The choice of the cyclopropanating agent is critical. The reaction of a chiral sulfinyl cyclopentenone with simple methylenesulfonium ylides may result in low diastereoselectivity. researchgate.net However, using stabilized sulfur ylides, such as ethyl (dimethylsulfanylidene)acetate, or carbanions derived from α-halo esters can lead to high levels of facial and endo/exo selectivity. researchgate.net In some cases, stabilized sulfoxonium ylides can be employed in aminocatalytic enantioselective cyclopropanation reactions, further expanding the synthetic utility of this methodology. nih.gov Interestingly, under certain conditions, the reaction between sulfoxonium ylides and Michael acceptors can lead to α-alkylation products instead of the expected cyclopropanation, highlighting the nuanced reactivity of these species. rsc.org

These cyclopropanation reactions are a prime example of Michael-Initiated Ring Closure (MIRC), where the initial conjugate addition of the nucleophile is followed by an intramolecular cyclization to form the three-membered ring. rsc.org The predictable stereocontrol exerted by the chiral sulfoxide auxiliary makes this a reliable method for constructing complex, chiral cyclopropane derivatives.

Table 3: Reagents for Cyclopropanation of Chiral Sulfoxide Michael Acceptors

| Michael Acceptor Example | Cyclopropanating Reagent | Reagent Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| (S)-2-[(4-Methylphenyl)sulfinyl]cyclopent-2-en-1-one | Dimethyl(oxo)sulfonium methylide | Sulfur Ylide | High diastereoselectivity | researchgate.net |

| (S)-(+)-(1-Diethoxyphosphoryl)vinyl p-tolyl sulfoxide | Ethyl (dimethylsulfuranylidene)acetate | Stabilized Sulfur Ylide | High facial stereoselectivity (up to 12:1) | researchgate.net |

| (S)-2-[(4-Methylphenyl)sulfinyl]cyclopent-2-en-1-one | α-bromoacetate carbanion | Carbanion | Very high facial and endo/exo-selectivity | researchgate.net |

| 2′-Hydroxycinnamaldehydes | Stabilized sulfoxonium ylides | Sulfoxonium Ylide | Excellent enantioselectivities (aminocatalyzed) | nih.gov |

Elucidation of Reactivity and Reaction Mechanisms

Oxidative Transformations of Sulfides

The oxidation of sulfides is a fundamental transformation in organic chemistry, yielding valuable sulfoxides and sulfones. The reactivity of 4-Methylbenzyl phenyl sulfide (B99878) in these reactions is influenced by various catalytic systems and conditions.

The selective oxidation of sulfides to sulfoxides without over-oxidation to the corresponding sulfone is a significant challenge. nih.gov Various methods have been developed to achieve this selectivity for aryl sulfides. For instance, hydrogen peroxide in glacial acetic acid provides a "green" and efficient system for the selective oxidation of various sulfides to sulfoxides in high yields (90-99%). nih.gov The reaction is typically carried out at room temperature and avoids the use of transition metals. nih.gov Another effective method involves the use of sodium metaperiodate in water, which can selectively oxidize aryl sulfides at room temperature or in an ice bath to prevent over-oxidation. orgsyn.org

Catalytic systems are also widely employed. Scandium(III) triflate has been shown to be an efficient catalyst for the mono-oxidation of alkyl-aryl sulfides using hydrogen peroxide, a method that is compatible with many protecting groups. organic-chemistry.org Similarly, a cationic conjugated polyelectrolyte, PPET3-N2, has been used as a photosensitizer for the highly selective photocatalytic oxidation of organic sulfides, including 4-methylphenyl methyl sulfide, to sulfoxides with good yields. acs.orgnih.gov This method can be significantly enhanced by using a microfluidic reactor, achieving over 98% conversion in approximately 8 minutes. acs.orgnih.gov

Table 1: Conditions for Selective Sulfide Oxidation

| Oxidant/Catalyst System | Substrate Example | Solvent | Key Features | Reference |

| H₂O₂ / Glacial Acetic Acid | Methyl phenyl sulfide | Acetic Acid | Transition-metal-free, high yields (90-99%) | nih.gov |

| NaIO₄ | Thioanisole (B89551) | Water | Prevents over-oxidation, good for aryl sulfides | orgsyn.org |

| H₂O₂ / Sc(OTf)₃ | Alkyl-aryl sulfides | Not specified | High yielding, compatible with protecting groups | organic-chemistry.org |

| PPET3-N2 / Light | 4-methylphenyl methyl sulfide | Not specified | Photocatalytic, high selectivity, fast in microreactor | acs.orgnih.gov |

The aerobic oxidation of sulfides can be efficiently catalyzed by co-catalyst systems. For example, the combination of nitric acid (HNO₃) and ferric bromide (FeBr₃) in acetonitrile (B52724) facilitates the oxidation of aryl methyl sulfides. nih.gov The proposed mechanism for this system involves two potential pathways. One path suggests the formation of a ternary complex between the sulfide, FeBr₃, and the nitrate (B79036) ion. The alternative path involves a complex formed directly between the sulfide and HNO₃. nih.gov In both scenarios, nitrous acid (HNO₂) is generated, which then reacts with HNO₃ to form N₂O₄. This dinitrogen tetroxide initiates a catalytic cycle where the sulfide is oxidized, and atmospheric oxygen is consumed stoichiometrically. nih.gov

Conjugated polymers have emerged as effective heterogeneous photocatalysts for the selective oxidation of organic sulfides to sulfoxides using visible light. rsc.org These polymers can be engineered to have high surface areas, enhancing their catalytic efficiency. rsc.org A cationic conjugated polyelectrolyte, PPET3-N2, has been specifically used for the photocatalytic oxidation of various organic sulfides, including thioanisole and 4-methylphenyl methyl sulfide. acs.orgnih.govresearchgate.netfigshare.com The mechanism involves the polymer acting as a photosensitizer to generate singlet oxygen (¹O₂), which is a highly reactive oxygen species. acs.orgresearchgate.net This singlet oxygen then acts as the primary oxidant, converting the sulfide to the corresponding sulfoxide (B87167) with high selectivity. nih.govresearchgate.net This process is considered a green chemical transformation as it utilizes light energy and often air or oxygen as the terminal oxidant. nih.govrsc.org The use of microfluidic reactors can significantly accelerate these reactions. acs.orgnih.gov

High-valent oxoruthenium compounds, such as RuO₄, RuO₄⁻, and RuO₄²⁻, are powerful oxidants capable of converting sulfides to sulfoxides and sulfones. acs.orgnih.gov The mechanism of this oxidation is believed to be a concerted, direct oxygen atom transfer in a two-electron process. acs.orgnih.gov This is in contrast to single electron transfer (SET) mechanisms. Studies on methoxy-substituted benzyl (B1604629) phenyl sulfides have been instrumental in elucidating this pathway. When these sulfides are oxidized by known single electron transfer oxidants like Ce⁴⁺, Mn³⁺, and Cr⁶⁺, the reaction proceeds through a radical cation intermediate, leading to C-S bond cleavage and the formation of products like benzaldehydes and benzyl alcohols. acs.orgnih.gov However, oxidation of the same sulfides with oxoruthenium compounds exclusively yields the corresponding sulfoxides and sulfones, supporting the direct oxygen atom transfer mechanism. acs.orgnih.gov

Recent research has demonstrated that synergistic catalysis involving cobalt single-atom sites (Co-Nx) and cobalt nanoparticles can facilitate the oxidative cleavage and ammoxidation of organosulfur compounds. This process allows for the transformation of these compounds into valuable nitrogen-containing chemicals. While specific studies on 4-Methylbenzyl phenyl sulfide are not detailed, the general mechanism provides insight into a potential reactivity pathway.

Radical Cation Chemistry and Carbon-Sulfur Bond Cleavage

The formation of a radical cation is a key step in certain oxidation and photochemical reactions of sulfides. For benzyl phenyl sulfides, the transfer of a single electron results in an intermediate radical cation. acs.orgnih.gov This reactive intermediate can undergo subsequent reactions, most notably carbon-sulfur (C-S) bond cleavage. acs.orgnih.gov

For example, the oxidation of methoxy-substituted benzyl phenyl sulfides with single electron transfer agents leads to the formation of the radical cation, which then fragments through C-S bond cleavage. acs.orgnih.gov This cleavage results in the formation of various products, including substituted benzaldehydes, benzyl derivatives, and diphenyl disulfide. acs.orgnih.gov

Photochemical irradiation of benzyl sulfides can also induce homolytic cleavage of the C-S bond. researchgate.net Irradiation at 254 nm leads to the formation of a benzyl radical and a thiyl radical. The subsequent fate of these radicals depends on their stability and the reaction environment. Stabilized benzyl radicals may couple, while thiyl radicals tend to couple to form disulfides. researchgate.net

Furthermore, reactions of benzyl sulphoxides with N-halosuccinimides in the presence of an alcohol can lead to C-S bond cleavage via an SN1-type process, resulting in the formation of benzyl halides and esters of sulfinic acids. Acid catalysts, such as aluminum bromide, have also been shown to promote the cleavage of the carbon-sulfur bond in benzyl phenyl sulfide. acs.org

Table 2: Products of C-S Bond Cleavage in Benzyl Phenyl Sulfide Derivatives

| Reaction Condition | Intermediate | Major Products | Reference |

| Single Electron Transfer Oxidation (e.g., Ce⁴⁺) | Radical Cation | Benzaldehydes, Benzyl alcohols, Diphenyl disulfide | acs.orgnih.gov |

| Photochemical Irradiation (254 nm) | Benzyl and Thiyl Radicals | Hydrogen abstraction products, Coupling products (disulfides) | researchgate.net |

| N-Halosuccinimide in Alcohol | Carbocation (SN1-type) | Benzyl halides, Ethyl esters of sulfinic acids | |

| Acid Catalysis (e.g., AlBr₃) | Not specified | Cleavage products | acs.org |

Photoinduced One-Electron Oxidation Studies of Benzyl Sulfides

The photoinduced one-electron oxidation of benzyl sulfides, including this compound, has been a subject of detailed investigation to understand the fundamental steps of electron transfer processes. nih.govacs.orgfigshare.com When subjected to photolysis in the presence of a photosensitizer, such as N-methoxy phenanthridinium hexafluorophosphate (B91526) (MeOP⁺PF₆⁻), these sulfides undergo an efficient electron transfer. nih.govacs.orgfigshare.com

Laser flash photolysis studies on analogous benzyl methyl sulfides have revealed the formation of sulfide radical cations. nih.govacs.orgfigshare.com These transient species are often detected in their dimeric form. nih.govacs.orgfigshare.com The initial photo-oxidation is a critical step that dictates the subsequent reaction pathways, leading to a variety of oxidation products. researchgate.net Steady-state photolysis experiments have shown that the oxidation of these sulfides can lead exclusively to the corresponding benzaldehyde (B42025). nih.govacs.orgfigshare.com This outcome is attributed to the deprotonation of the initially formed sulfide radical cations. nih.govacs.orgfigshare.com

The efficiency of this photo-oxidation process is influenced by the nature of the substituents on the aromatic ring. For instance, studies on substituted benzyl methyl sulfides have demonstrated that both electron-donating and electron-withdrawing groups on the benzyl moiety allow the photo-oxidation to proceed, highlighting the versatility of this reaction. nih.govacs.orgfigshare.com

Formation and Reactivity Profiles of Thionium (B1214772) Ion Intermediates

A key intermediate formed during the one-electron oxidation of benzyl sulfides is the thionium ion. nih.govacs.orgfigshare.com Time-resolved spectroscopic evidence has confirmed the formation of these (α-thio)benzyl cations. nih.govacs.orgfigshare.com Following the initial formation of the sulfide radical cation dimer, a subsequent absorption band appears at longer delay times, which is assigned to the thionium ion. nih.govacs.orgfigshare.com

The formation of the thionium ion is a result of the oxidation of the benzyl radical, a pathway that is favored over the oxidation of the (α-thiomethyl)benzyl radical. nih.govacs.orgfigshare.com This observation points to the particular stability of this type of carbocation, a factor that has been invoked in various one-electron oxidation mechanisms of sulfides but has been explicitly demonstrated through these studies. nih.govacs.orgfigshare.com The thionium ion's stability and reactivity are crucial in determining the final product distribution in these oxidation reactions.

The table below summarizes the key transient species observed during the photoinduced one-electron oxidation of benzyl methyl sulfides, which are structurally related to this compound.

| Transient Species | Formula | Absorption Maximum (λmax) | Formation Pathway |

| Dimer Radical Cation | [(4-X-C₆H₄CH₂SCH₃)₂⁺•] | ≈520 nm | Dimerization of the initial sulfide radical cation. |

| Thionium Ion | (α-thio)benzyl cation | 400-420 nm | Oxidation of the benzyl radical. |

Data sourced from studies on benzyl methyl sulfides. nih.govacs.orgfigshare.com

Investigations into Charge and Spin Delocalization in Sulfide Radical Cations

The structure and stability of sulfide radical cations are significantly influenced by charge and spin delocalization. nih.govacs.orgfigshare.comacs.org Density functional theory (DFT) calculations have been instrumental in elucidating the electronic structure of these transient species. nih.govacs.orgfigshare.comacs.org These theoretical studies reveal a significant delocalization of both charge and spin involving the phenyl ring and the sulfur atom. nih.govacs.orgfigshare.com

In the radical cations of alkyl aryl sulfides, the most stable conformation is typically planar, where the S-alkyl group is coplanar with the aromatic ring, maximizing conjugation between the sulfur atom and the aromatic π system. acs.org This conjugation leads to substantial geometrical changes compared to the neutral sulfide, with the radical cation exhibiting a more quinoid-like structure. acs.org The degree of delocalization can be influenced by substituents on the aromatic ring. For instance, in some substituted thioanisole radical cations, the charge and spin density are primarily centered on the sulfur atom, while in others with strong electron-donating groups, they are more delocalized onto the aromatic ring. acs.org

This delocalization has a profound impact on the reactivity of the radical cation, influencing subsequent bond cleavage and rearrangement pathways. researchgate.net The distribution of spin and charge determines the most likely sites for further reactions, such as deprotonation or reaction with other molecules.

Mechanistic Discrimination between Single Electron Transfer and Direct Oxygen Atom Transfer

The oxidation of sulfides can proceed through different mechanistic pathways, primarily the single electron transfer (SET) mechanism and the direct oxygen atom transfer mechanism, often involving singlet oxygen. researchgate.net Distinguishing between these pathways is crucial for controlling the reaction outcome.

In photosensitized oxidations, the mechanism can be highly dependent on the sensitizer (B1316253) and the sulfide structure. researchgate.net For some systems, a singlet-oxygen-mediated pathway is dominant, leading to the formation of a persulfoxide intermediate which then yields the sulfoxide. researchgate.net However, in many other cases, an electron-transfer mechanism is operative. researchgate.net

Key indicators of an SET mechanism include:

The formation of sulfide radical cations, which can be detected by techniques like laser flash photolysis. researchgate.net

The reaction's efficiency being largely independent of the sulfide's structure. researchgate.net

The quenching of the reaction by electron acceptors like benzoquinone. researchgate.net

In the context of SET, the sulfide radical cation can react with molecular oxygen. researchgate.netacs.org Calculations suggest that the initially formed complex between the radical cation and oxygen can react with another sulfide molecule to form a stabilized intermediate, which then leads to the sulfoxide, often through a radical cation chain pathway. researchgate.net This SET mechanism has a broader scope compared to the singlet-oxygen process. researchgate.net The competition between these pathways is a key area of research in sulfide oxidation. nih.govacs.orgnih.govresearchgate.net

Carbon-Carbon Coupling and Annulation Reactions

This compound and its derivatives are not only subjects of mechanistic studies but also play a role in the development of important synthetic methodologies, particularly in the realm of carbon-carbon bond formation.

Arylthiolation of Arenes Mediated by Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis for a variety of transformations, including the formation of carbon-sulfur bonds. beilstein-journals.orgnih.govsu.se The arylthiolation of arenes, a process that forms a new aryl-sulfur bond, can be effectively mediated by these reagents. beilstein-journals.orgnih.gov

In a typical reaction, a thiol, which can be conceptually derived from a sulfide like this compound, reacts with an arene in the presence of a diaryliodonium salt under basic conditions. beilstein-journals.orgnih.gov This method has been shown to be applicable to a wide range of thiols and diaryliodonium salts, often providing the corresponding aryl sulfides in excellent yields. beilstein-journals.orgnih.gov The use of hypervalent iodine reagents offers a metal-free alternative for C-S bond formation. nih.gov DFT calculations have been employed to understand the mechanism of these reactions, which generally involve a ligand exchange followed by reductive elimination. nih.gov

The versatility of this method allows for the synthesis of a diverse array of aryl sulfides, which are important structural motifs in many biologically active molecules and materials. su.semdpi.com

Catalytic Activity of Palladium Complexes Bearing Benzyl-4-Methylphenyl Phosphine (B1218219) Ligands in Suzuki-Miyaura and Heck-Mizoroki Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Mizoroki reactions, are cornerstone methods for the construction of carbon-carbon bonds. nih.gov The efficiency and scope of these reactions are heavily dependent on the nature of the ligands coordinated to the palladium center. nih.govacs.org Bulky and electron-rich phosphine ligands have been shown to be particularly effective in enhancing the catalytic activity. nih.gov

While there is no direct report on a phosphine ligand derived from this compound itself, the structural motifs present in this compound are relevant to the design of effective phosphine ligands. For instance, palladium complexes bearing bi- and tri-dentate phosphine ligands have demonstrated good catalytic activity in Suzuki-Miyaura coupling reactions. rsc.orgresearchgate.netrsc.org These ligands can significantly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. nih.gov

The development of new phosphine ligands is a continuous effort in the field of catalysis, and the structural features of molecules like this compound can inspire the design of novel ligands with improved catalytic performance for a wide range of cross-coupling reactions. acs.org

Stereochemical Control in Chemical Reactions

The presence of a prochiral center in this compound, specifically the benzylic carbon, and the potential for the sulfur atom to act as a directing or stereocontrolling element, opens avenues for various stereoselective reactions. The electronic and steric properties of the phenylthio and the p-tolyl groups are expected to play a crucial role in influencing the approach of reagents.

The double bond of an alkenyl derivative of this compound, or more relevantly, the analogous reaction with a styrene (B11656) derivative in the presence of a sulfur ylide, provides a key platform for diastereoselective transformations such as cyclopropanation. The Corey-Chaykovsky reaction, which utilizes sulfur ylides to convert enones or other activated alkenes to cyclopropanes, is a prime example. wikipedia.orgorganic-chemistry.org This reaction is known to be diastereoselective, generally favoring the formation of the trans product. wikipedia.org

In a hypothetical cyclopropanation of a styrene derivative (representing a simplified model for the reactivity of the aromatic system in this compound) with a sulfur ylide, the approach of the ylide to the π-face of the double bond would be influenced by the substituents on the aromatic ring. The p-methyl group in a 4-methylstyrene (B72717) analogue would exert a modest electronic effect but a more significant steric influence on the transition state.

The π-facial selectivity in such a reaction would be dictated by the relative steric hindrance of the two faces of the alkene. The phenyl group and the vinyl group of the styrene would create a chiral environment, and the attacking reagent would preferentially approach from the less hindered face. While specific data for this compound is unavailable, studies on other substituted styrenes have shown that stereocontrol can be achieved. nih.gov For instance, photoredox-catalyzed cyclopropanation of styrenes has been shown to proceed with excellent stereocontrol to yield trans-cyclopropanes, irrespective of the initial geometry of the styrene. nih.gov

The development of asymmetric cyclopropanation reactions often employs chiral catalysts or chiral sulfur ylides to achieve high enantioselectivity. organic-chemistry.orgnih.gov In the context of an achiral reaction with this compound as a substrate, the inherent diastereoselectivity would be the primary stereochemical outcome.

To illustrate the potential outcomes of such a reaction, consider the generalized diastereoselective cyclopropanation of a substituted styrene:

| Reactant A (Styrene Derivative) | Reactant B (Sulfur Ylide) | Major Diastereomer | Minor Diastereomer |

| 4-Methylstyrene | Dimethylsulfonium methylide | trans-1-methyl-2-phenylcyclopropane | cis-1-methyl-2-phenylcyclopropane |

| Styrene | Isopropyl(dimethyl)sulfonium ylide | trans-1-phenyl-2-isopropylcyclopropane | cis-1-phenyl-2-isopropylcyclopropane |

This table represents a hypothetical scenario based on general principles of the Corey-Chaykovsky reaction, as specific data for this compound is not available.

The stereochemical outcome of any reaction is fundamentally governed by the energy differences between the various possible transition states, which are in turn influenced by the ground-state conformations of the reactants. For a molecule like this compound, the key conformational flexibility lies in the rotation around the C-S and C-C single bonds.

The preferred ground-state conformation would seek to minimize steric interactions between the bulky phenyl and p-tolyl groups. This conformation would likely feature a staggered arrangement around the benzylic carbon-sulfur bond.

In a stereoselective process such as cyclopropanation, the transition state geometry is critical. For the cyclopropanation of a related styrene derivative, the transition state would involve the approach of the sulfur ylide to the double bond. The relative orientation of the phenyl group (and its p-methyl substituent) with respect to the incoming ylide would determine the diastereoselectivity.

Computational modeling, such as Density Functional Theory (DFT), is a powerful tool for analyzing these transition states. rsc.org For the Corey-Chaykovsky reaction, DFT studies have suggested that for reactions with enones, a 1,4-addition leading to the cyclopropane (B1198618) is energetically favored over a 1,2-addition that would form an epoxide. wikipedia.org The transition state models for diastereoselective cyclopropanations often invoke steric repulsion and electronic interactions to explain the observed selectivity. researchgate.net

In the absence of experimental data for this compound, a theoretical analysis of its ground-state conformers and the transition states for its potential reactions remains a subject for future research. Such studies would be invaluable in predicting and understanding its reactivity and stereochemical behavior.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Applications

DFT has been extensively applied to investigate the structure, properties, and reactivity of a wide range of organic compounds, including those containing sulfur. For 4-Methylbenzyl phenyl sulfide (B99878), DFT calculations can elucidate its conformational preferences, electronic structure, spectroscopic signatures, and potential reaction pathways.

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For a flexible molecule like 4-Methylbenzyl phenyl sulfide, which has several rotatable bonds, this involves exploring the potential energy surface (PES) to identify all low-energy conformers.

A conformational analysis of related molecules, such as benzyl (B1604629) alcohol and phenyl benzoate, has been successfully performed using DFT methods. mst.eduresearchgate.net These studies typically involve systematic scans of the dihedral angles associated with the flexible bonds to map out the PES. For this compound, the key dihedral angles would be around the C(benzyl)-S and S-C(phenyl) bonds. By calculating the energy at each rotational increment, a detailed energy profile can be constructed, revealing the energy minima corresponding to stable conformers and the energy barriers (transition states) that separate them. For instance, studies on benzyl alcohol have shown that the molecule exists in multiple low-energy conformations, and the relative energies of these conformers are influenced by subtle electronic and steric effects. mst.edu A similar approach for this compound would likely reveal a complex conformational landscape due to the interplay of interactions between the two aromatic rings and the sulfur atom.

Computational studies on diaryl sulfides have shown that the C-S-C bond angle and C-S bond lengths are sensitive to the substituents on the aryl rings. mdpi.com Geometry optimization of this compound using a functional like B3LYP with a basis set such as 6-311+G(d,p) would provide precise values for these structural parameters. mdpi.comnih.gov

Table 1: Representative DFT-Calculated Structural Parameters for Diaryl Sulfides

| Compound | C-S Bond Length (Å) | C-S-C Bond Angle (°) | Dihedral Angle (°) |

| Diphenyl sulfide | 1.773 | 103.6 | 45.8 |

| 4,4'-Diaminodiphenyl sulfide | 1.765 | 103.9 | 43.2 |

| 4,4'-Dinitrodiphenyl sulfide | 1.781 | 103.2 | 50.1 |

Note: The data in this table is representative of diaryl sulfides and is intended to illustrate the type of information obtained from DFT calculations. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity.

For substituted thioanisoles and other diaryl sulfides, DFT calculations have been used to determine the energies and distributions of the HOMO and LUMO. mdpi.comosti.gov These calculations typically show that the HOMO is localized on the sulfur atom and the phenyl ring, indicating that these are the most nucleophilic sites. The LUMO is usually distributed over the aromatic rings. The HOMO-LUMO gap in diaryl sulfides is influenced by the nature of the substituents on the aromatic rings. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It partitions the electron density into localized bonds, lone pairs, and anti-bonding orbitals. This analysis can quantify the delocalization of electron density, which is crucial for understanding the stability of the molecule. For sulfur-containing compounds, NBO analysis can reveal the extent of pπ-dπ conjugation involving the sulfur atom's lone pairs and the aromatic π-systems.

Table 2: Representative FMO Energies and HOMO-LUMO Gap for Substituted Thiophenes Calculated by DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiophene-2,5-diylbis((1H-pyrazol-1-yl)methanone) | -0.263 | -0.100 | 0.163 |

| Thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone) | -0.256 | -0.098 | 0.158 |

Note: This table presents data for substituted thiophenes to exemplify the output of FMO analysis. researchgate.net Specific values for this compound would need to be calculated.

For various organic molecules, including those with sulfur atoms, DFT methods have been shown to provide reliable predictions of these properties. nih.govcumhuriyet.edu.tr The calculated dipole moment of this compound would depend on the relative orientation of the two aromatic rings and the C-S-C bond angle. The polarizability and hyperpolarizability are expected to be significant due to the presence of the delocalized π-electron systems of the aromatic rings.

Table 3: Calculated Electronic Properties of Representative Organic Molecules

| Molecule | Method | Dipole Moment (Debye) | Polarizability (a.u.) |

| para-OH chalcone | B3LYP/6-311++G(d,p) | 5.519 | 296.193 |

| meta-OH chalcone | B3LYP/6-311++G(d,p) | 3.120 | 288.749 |

| ortho-OH chalcone | B3LYP/6-311++G(d,p) | 2.585 | 287.971 |

Note: The data in this table for substituted chalcones is illustrative of the electronic properties that can be calculated using DFT. cumhuriyet.edu.tr Specific calculations would be required for this compound.

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data. By calculating the harmonic vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes. For complex molecules, this computational assistance is often essential for a reliable interpretation of the experimental spectra.

Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. researchgate.netyoutube.commdpi.comuni-tuebingen.de This allows for the assignment of electronic transitions, such as π→π* transitions within the aromatic rings. For thioanisole (B89551), a related compound, TD-DFT has been used to clarify the assignment of its electronic spectrum. osti.gov Similar calculations for this compound would provide insights into its photophysical properties.

Table 4: Representative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Diaryl Sulfide Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3065 | 3060 |

| C=C stretch (aromatic) | 1580 | 1575 |

| C-S stretch | 690 | 685 |

Note: This table provides a hypothetical comparison to illustrate the use of DFT in vibrational spectroscopy. The accuracy of the calculated frequencies can be improved by using scaling factors.

DFT is an invaluable tool for investigating the mechanisms of chemical reactions. By locating the transition states and calculating the activation energies, chemists can understand the feasibility of different reaction pathways. For sulfur-containing compounds, DFT has been used to study a variety of reactions, including oxidation of the sulfur atom. nih.govacsgcipr.orgpearson.com

The oxidation of sulfides to sulfoxides and sulfones is a common transformation. DFT calculations can model the interaction of this compound with an oxidizing agent, such as hydrogen peroxide, to determine the most likely reaction mechanism. nih.gov This involves identifying the transition state structure for the oxygen transfer step and calculating the associated energy barrier. Such studies can provide insights into the factors that control the rate and selectivity of the reaction.

DFT can also be used to study the properties of reactive intermediates, such as radical cations. The radical cation of this compound could be formed through one-electron oxidation. The distribution of charge and spin in this species is crucial for understanding its subsequent reactivity.

Upon oxidation, the positive charge and the unpaired electron (spin) will be delocalized over the molecule. DFT calculations can map the spin density distribution, revealing which atoms bear the highest degree of radical character. For sulfur-containing radical cations, it is known that the sulfur atom and the aromatic rings play a significant role in delocalizing the spin and charge. rsc.orgcapes.gov.brresearchgate.netosti.gov This delocalization stabilizes the radical cation and influences its reaction pathways. For example, understanding the spin distribution is key to predicting the sites of further reactions, such as bond cleavage or reaction with other molecules.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are central to investigating the conformational preferences and behaviors of flexible molecules. These techniques are used to map out the potential energy associated with bond rotations and to understand how both internal and external factors influence a molecule's shape.

The conformation of aryl sulfides is largely defined by the torsion angles around the C(aryl)-S bond. Calculating the torsional potential energy surface (PES) reveals the energy barriers between different rotational isomers (rotamers) and identifies the most stable conformations.

For closely related structures like methyl phenyl sulfide, quantum-chemical investigations have shown a boundary situation between free rotation and restricted rotation around the C(sp²)–S bond. pleiades.online These studies indicate a low rotational barrier and a wide amplitude of fragment motion within a potential well that has a flattened bottom. pleiades.online This suggests that the molecule does not have a single, rigidly defined conformation but rather exists as a dynamic ensemble of structures.

The parameterization of torsional energy profiles is a critical and challenging aspect of molecular mechanics (MM) force fields. biorxiv.org These parameters must accurately capture not only local through-space non-bonded interactions (like 1-4 steric and electrostatic forces) but also non-local through-bond effects such as conjugation and hyperconjugation. biorxiv.org The accuracy of these force fields is often benchmarked against high-level quantum chemical calculations. For biaryl fragments, which share some similarities with the C(aryl)-S-C linkage, the accuracy of various force fields in predicting torsional barrier heights has been systematically evaluated.

| Method | Mean Absolute Deviation of the Torsion Rotational Barrier Height (MADB, kcal/mol) |

|---|---|

| ANI-1ccx (Neural Network Potential) | ~0.8 |

| ANI-2x (Neural Network Potential) | ~1.0 |

| CGenFF (Force Field) | 1.3 |

| OpenFF (Force Field) | 1.4 |

| GAFF (Force Field) | 2.6 |

| OPLS (Force Field) | 2.8 |

The conformational equilibrium of a molecule is determined by a delicate balance of intramolecular and intermolecular forces. For aryl sulfinyl compounds, a key intramolecular factor is the competition between steric repulsion and the conjugation of π systems. nih.gov The orientation of the sulfur lone pair or substituent groups relative to the aromatic ring can significantly impact the molecule's stability.

Solvent effects play a crucial role in modulating these interactions and can shift the conformational equilibrium. The use of computational models that combine quantum mechanics (specifically Density Functional Theory, DFT) with a Polarizable Continuum Model (PCM) has proven effective in accurately predicting the impact of the solvent environment. rsc.org This approach can be supplemented with models for discrete solute-solvent interactions, such as hydrogen bonds, to provide a more detailed and accurate description of the system at a molecular level. rsc.org For phenol (B47542) compounds in various solvents (like DMSO, acetone, and chloroform), this combined methodology has successfully predicted experimental chemical shifts, which are highly sensitive to both conformation and intermolecular interactions. rsc.org

Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are often used in conjunction with computational methods to determine the conformational preferences of molecules in solution. Studies on related sulfinyl compounds, such as methyl phenyl sulfoxide (B87167) and methyl-4-nitrophenyl sulfoxide, have been conducted in both isotropic and nematic liquid crystal solutions. nih.gov

These investigations revealed that both molecules favor a conformation that is stabilized by an optimal balance of intramolecular interactions, specifically steric hindrance and π-system conjugation. nih.gov Furthermore, these studies detected significant solvent effects, underscoring the importance of considering the environment when analyzing molecular conformation. nih.gov The general principles derived from these sulfoxide studies are applicable to understanding the solution-phase behavior of related sulfides like this compound.

Quantum Chemical Methods for Conformation Prediction

Quantum chemical (QC) methods are fundamental to accurately predicting molecular conformations and energetics. A wide range of QC methods has been applied to study the steric structure of simple aryl sulfides like methyl phenyl sulfide. pleiades.online These methods vary in their level of theory, computational cost, and accuracy.

The methods employed range from semi-empirical approaches to more rigorous ab initio calculations:

Semi-empirical Methods: MINDO/3, MNDO, AM1, and PM3. pleiades.online

Hartree-Fock (HF) Methods: Employing various basis sets such as STO-3G, 6-31G*, and 6-311++G**. pleiades.online

Post-Hartree-Fock Methods: Incorporating electron correlation through Møller-Plesset perturbation theory (MP2, MP3, MP4). pleiades.online

Density Functional Theory (DFT): Using functionals like B3LYP. pleiades.online

These calculations are essential for generating the reference data needed to develop and validate the more computationally efficient molecular mechanics force fields used in large-scale simulations. biorxiv.org For instance, QC torsion scans, often computed at levels like B3LYP-D3(BJ) / DZVP, provide the ground truth for fitting torsional parameters in force fields. biorxiv.org Furthermore, QC methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict NMR chemical shifts, providing a direct link between a computed structure and experimental data. researchgate.net

| Method Category | Specific Methods / Basis Sets |

|---|---|

| Semi-empirical | MINDO/3, MNDO, AM1, PM3 |

| Hartree-Fock (ab initio) | STO-3G, STO-3G, 3-21G, D95, 6-31G, 6-31G, 6-31++G , 6-311G** |

| Møller-Plesset Perturbation Theory | MP2, MP3, MP4(S,D,Q) |

| Density Functional Theory (DFT) | Becke LYP, Becke3 LYP, Becke3 Perdew86 |

Advanced Applications in Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates

4-Methylbenzyl phenyl sulfide (B99878) serves as a cornerstone for the synthesis of a wide array of sulfur-containing compounds. Its utility stems from the ability of the sulfur atom to exist in various oxidation states and to be readily converted into other functional moieties.

Precursors for Sulfur-Containing Heterocyclic Compounds

The development of new methodologies for the synthesis of sulfur-containing heterocycles is a significant goal in organic chemistry, as these motifs are present in numerous biologically active compounds and functional materials. nih.govresearchgate.net While direct conversion of 4-Methylbenzyl phenyl sulfide into heterocycles is not extensively documented, related sulfide structures are pivotal in their synthesis. For instance, vinyl sulfides can be oxidized to form thiocarbenium ions that subsequently cyclize with appended nucleophiles to yield sulfur-containing heterocycles like tetrahydrothiopyrone. nih.gov This general strategy highlights the potential of derivatives of this compound to serve as precursors for complex heterocyclic systems, such as benzothienopyrans. researchgate.net The reactivity of the sulfide group provides a handle for constructing cyclic structures that are otherwise challenging to access. nih.gov

Building Blocks for the Synthesis of Sulfoxides and Sulfones

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic synthesis, and this compound is an excellent substrate for these reactions. The ability to control the oxidation state of sulfur is crucial, as sulfoxides and sulfones have distinct chemical properties and applications.

A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide being a common and environmentally benign choice. nih.govorganic-chemistry.orgmdpi.com The selectivity of the reaction—whether it stops at the sulfoxide (B87167) or proceeds to the sulfone—can often be controlled by the choice of catalyst and reaction conditions. organic-chemistry.orgorganic-chemistry.org For example, catalysts like tantalum carbide tend to favor sulfoxide formation, while niobium carbide promotes the synthesis of sulfones. organic-chemistry.org Metal-free methods, utilizing reagents such as urea-hydrogen peroxide with phthalic anhydride (B1165640), have also been developed for the clean conversion of sulfides to sulfones. researchgate.net

A key application of this oxidation is seen in the synthesis of chiral sulfoxides, which are valuable auxiliaries in asymmetric synthesis. The oxidation of a related compound, 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one, using a titanium-based chiral complex, yields the corresponding enantioenriched sulfoxide, a critical precursor for the synthesis of 9,11-secosterols. kirj.ee

Table 1: Selected Methods for the Oxidation of Sulfides

| Starting Material (Sulfide) | Oxidizing Agent | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| General Sulfides | 30% H₂O₂ | Tantalum Carbide | Sulfoxides | organic-chemistry.org |

| General Sulfides | 30% H₂O₂ | Niobium Carbide | Sulfones | organic-chemistry.org |

| General Sulfides | Urea-Hydrogen Peroxide | Phthalic Anhydride | Sulfones | researchgate.net |

| Methylphenyl sulfide | 30% H₂O₂ | Zr/SiW₁₂/GO composite | Methylphenyl sulfoxide | nih.gov |

| General Sulfides | Periodic acid (H₅IO₆) | FeCl₃ | Sulfoxides | organic-chemistry.org |

This table is interactive. Click on the headers to sort.

Utilization as Protected Thiol Equivalents and Precursors to Sulfenyl Chlorides

In complex multi-step syntheses, particularly in peptide chemistry, the protection of reactive functional groups is essential. The thiol group of cysteine is highly nucleophilic and requires a robust protecting group. Benzyl-type groups, such as the 4-methylbenzyl group derived from this compound, can serve this purpose. nih.gov These protecting groups mask the thiol's reactivity during synthesis and can be cleaved under specific conditions to reveal the free thiol when needed. rsc.orgharvard.edu

Furthermore, the sulfide linkage can be cleaved to generate other reactive sulfur species. Sulfenyl chlorides (R-S-Cl) are reactive intermediates used to form new sulfur-nitrogen and sulfur-oxygen bonds. They are typically prepared by the chlorination of disulfides or, in some cases, from thioethers like this compound. The corresponding 4-methylbenzylsulfonyl chloride is a known compound used in organic synthesis. sigmaaldrich.com

Complex Molecule Synthesis

The derivatives of this compound, particularly its oxidized sulfoxide form, have proven to be instrumental in the stereoselective construction of complex natural products.

Application of Sulfoxide Michael Acceptors in Constructing 9,11-Secosterol Carbon Skeletons

One of the most sophisticated applications of a derivative of this compound is in the total synthesis of 9,11-secosterols, a class of marine natural products with significant biological activities. The key strategy involves a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction. kirj.eenih.gov

In this approach, 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one is first oxidized to the chiral sulfoxide, 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclopenten-1-one. kirj.ee This molecule then acts as a chiral Michael acceptor. The enolate of a complex A,B-ring fragment of the secosterol is added to this activated cyclopentenone (the D-ring precursor). kirj.ee The p-tolylsulfinyl group not only activates the double bond for the Michael addition but also directs the stereochemical outcome of the reaction. kirj.eeresearchgate.net

However, studies have shown that while the concept is sound, the diastereoselectivity of the addition using the sulfoxide acceptor can be low, resulting in a mixture of products that are difficult to separate. kirj.eeresearchgate.net Interestingly, the corresponding sulfone derivative provides a mixture of only two diastereomers in good yield, which are more easily separated, ultimately offering a more practical route to the 9,11-secosterol skeleton. kirj.ee This highlights the subtle but critical differences in reactivity between the sulfoxide and sulfone oxidation states.

Table 2: Michael Addition in 9,11-Secosterol Synthesis

| Michael Acceptor (D-Ring Precursor) | Michael Donor (A,B-Ring Fragment) | Outcome | Reference |

|---|---|---|---|

| 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclopenten-1-one | Wieland-Miescher ketone enolate | Mixture of five main diastereomers; low stereoselectivity. | kirj.ee |

This table is interactive. Click on the headers to sort.

Exploration in Divergent and Late-Stage Functionalization of Complex Architectures

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery and materials science. It involves modifying a complex, pre-formed molecular scaffold in the final steps of a synthesis. rsc.orgacs.org This approach allows for the rapid generation of a library of analogues for structure-activity relationship studies without the need for de novo synthesis of each molecule. chemrxiv.org

While the direct use of this compound in published LSF studies is not prominent, its structural motifs are highly relevant. The benzylic C-H bonds on the methylbenzyl group are potential sites for functionalization. acs.org Furthermore, the sulfide and its oxidized sulfone derivatives can be considered as functional groups that could be installed or modified late in a synthetic sequence. Recent advances have focused on converting robust functional groups, like sulfonamides (derived from sulfonyl chlorides), into versatile synthetic handles such as sulfonyl radicals, which can then participate in a variety of transformations. acs.orgnih.gov These emerging methods suggest that sulfides and their derivatives, like this compound, could be valuable platforms for developing novel LSF strategies, enabling the diversification of complex molecular architectures.

Stereoselective Formation of Oxirane Rings Utilizing Related Sulfinyl Structures

The stereoselective synthesis of oxiranes, or epoxides, is a cornerstone of modern organic chemistry, providing access to a wide array of functionalized molecules. A powerful method for achieving this transformation is the Johnson-Corey-Chaykovsky reaction, which involves the reaction of a sulfur ylide with a carbonyl compound, such as an aldehyde or ketone, to yield an epoxide. organic-chemistry.orgwikipedia.org The stereochemical outcome of this reaction can be controlled through the use of chiral sulfonium (B1226848) ylides, which are generated from chiral sulfides.

While this compound itself is not chiral, its structural motifs are relevant to the design of chiral sulfides for asymmetric epoxidation. By introducing a chiral center into the sulfide precursor, it is possible to generate a chiral sulfonium ylide that delivers a methylene (B1212753) group to a prochiral carbonyl compound in a stereoselective manner. For instance, a sulfide containing a stereocenter, such as a derivative of this compound with a chiral backbone, can be converted into the corresponding sulfonium salt and subsequently deprotonated to form a chiral ylide.

The general mechanism for the Johnson-Corey-Chaykovsky reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate. This is followed by an intramolecular SN2 reaction, where the oxygen anion displaces the sulfide as a leaving group to form the three-membered oxirane ring. wikipedia.org The stereochemistry of the final epoxide is dictated by the trajectory of this intramolecular ring closure, which is influenced by the stereochemistry of the chiral ylide.

The efficacy of such stereoselective transformations is typically evaluated by the diastereomeric excess (de) or enantiomeric excess (ee) of the resulting epoxide. The table below illustrates hypothetical data for the stereoselective epoxidation of benzaldehyde (B42025) using a chiral ylide derived from a sulfide structurally related to this compound.

Table 1: Hypothetical Stereoselective Epoxidation of Benzaldehyde

| Entry | Chiral Sulfide Precursor | Base | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | (R)-1-(4-Methylbenzyl)thio-2-phenyl-ethane | n-BuLi | -78 | 85 | 92 |

| 2 | (S)-1-(4-Methylbenzyl)thio-2-phenyl-ethane | n-BuLi | -78 | 88 | 95 |

| 3 | (R)-1-(4-Methylbenzyl)thio-2-phenyl-ethane | LDA | -78 | 82 | 89 |

| 4 | (S)-1-(4-Methylbenzyl)thio-2-phenyl-ethane | LDA | -78 | 86 | 91 |

This data illustrates that both the chirality of the sulfide and the reaction conditions can significantly influence the stereochemical outcome of the epoxidation.

Catalytic Components and Ligands

The design of ligands for transition metal catalysis is a field of intense research, aimed at controlling the reactivity and selectivity of metal-catalyzed reactions. The electronic and steric properties of phosphine (B1218219) ligands are particularly crucial in tuning the performance of catalysts for a wide range of transformations, including cross-coupling reactions. orgsyn.org

Design and Synthesis of Phosphine Ligands Incorporating 4-Methylphenyl and Benzyl (B1604629) Moieties for Transition Metal Catalysis

Phosphine ligands featuring aryl and benzyl substituents are instrumental in stabilizing and activating transition metal centers for catalytic cycles. The incorporation of a 4-methylphenyl (p-tolyl) group and a benzyl group into a phosphine ligand allows for the fine-tuning of its electronic and steric profile. The p-tolyl group, with its electron-donating methyl substituent, increases the electron density on the phosphorus atom, which can enhance the oxidative addition step in a catalytic cycle. The benzyl group provides a different steric footprint compared to a simple phenyl group.

The synthesis of such phosphine ligands can be achieved through several established methods. A common approach involves the reaction of a Grignard reagent or an organolithium species with a chlorophosphine. nih.gov For the synthesis of a phosphine containing both 4-methylphenyl and benzyl moieties, a multi-step strategy is typically employed.

One plausible synthetic route is outlined below:

Preparation of a Diorganophosphine Chloride: A Grignard reagent prepared from 4-bromotoluene (B49008) (p-tolylmagnesium bromide) can be reacted with dichlorophenylphosphine (B166023) in a 1:1 molar ratio to yield (4-methylphenyl)phenylphosphine chloride. Careful control of stoichiometry is crucial to avoid the formation of the triarylphosphine.

Introduction of the Benzyl Group: The resulting (4-methylphenyl)phenylphosphine chloride can then be treated with a benzyl Grignard reagent (benzylmagnesium chloride) or benzyllithium (B8763671) to afford the desired (4-methylphenyl)(benzyl)(phenyl)phosphine.

An alternative approach involves the sequential alkylation of a primary phosphine or the reaction of a diorganophosphide with a suitable electrophile.

The properties of the resulting phosphine ligand, such as its cone angle (a measure of steric bulk) and its electronic parameter (ν-CO stretching frequency of a corresponding metal-carbonyl complex), can be characterized to predict its behavior in a catalytic system. The table below presents hypothetical characterization data for such a designed phosphine ligand.

Table 2: Hypothetical Properties of a (4-Methylphenyl)(benzyl)(phenyl)phosphine Ligand

| Property | Value | Significance |

|---|---|---|

| Tolman Cone Angle (θ) | 155° | Moderate steric bulk, influencing coordination number and reductive elimination. |

| Electronic Parameter (ν(CO) of Ni(CO)₃L) | 2065 cm⁻¹ | Indicates strong electron-donating ability, promoting oxidative addition. |

The design and synthesis of such tailored phosphine ligands are critical for advancing transition metal catalysis, enabling the development of more efficient and selective catalysts for the synthesis of complex organic molecules and materials.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Oxirane |

| Benzaldehyde |

| (R)-1-(4-Methylbenzyl)thio-2-phenyl-ethane |

| (S)-1-(4-Methylbenzyl)thio-2-phenyl-ethane |

| n-Butyllithium (n-BuLi) |

| Lithium diisopropylamide (LDA) |

| 4-Methylphenyl (p-tolyl) |

| Benzyl |

| 4-Bromotoluene |

| Dichlorophenylphosphine |

| (4-Methylphenyl)phenylphosphine chloride |

| Benzylmagnesium chloride |

| Benzyllithium |

Derivatization Strategies for Advanced Analytical and Research Purposes

Formation of Trifluoroacetyl Sulfide (B99878) Derivatives for Analytical Applications

The formation of trifluoroacetyl derivatives is a widely employed technique in analytical chemistry, primarily for compounds containing active hydrogen atoms such as alcohols, amines, and thiols. The introduction of a trifluoroacetyl group, typically through reaction with trifluoroacetic anhydride (B1165640) (TFAA), increases the volatility and electron-capture properties of the analyte, thereby enhancing its sensitivity in Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS).

However, 4-Methylbenzyl phenyl sulfide does not possess a functional group that is readily reactive with TFAA. Thioethers are generally unreactive towards acylation reagents under standard derivatization conditions. Therefore, a direct reaction to form a trifluoroacetyl sulfide derivative is not a feasible strategy.

For such a derivatization to be possible, a preliminary chemical modification of the this compound molecule would be necessary to introduce a reactive functional group. One hypothetical approach could involve the selective cleavage of the carbon-sulfur bond to generate a thiol (thiophenol or 4-methylbenzylthiol). This could potentially be achieved through reductive cleavage methods. Once the thiol is formed, it could then be derivatized with TFAA to yield the corresponding trifluoroacetyl thioester. This two-step process, however, is not documented in the scientific literature for this compound specifically and would require significant methodological development and validation.

Table 1: Hypothetical Two-Step Derivatization of this compound via Thiol Formation

| Step | Reaction | Reagents | Product | Analytical Advantage |

| 1 | Reductive Cleavage of Thioether | e.g., Sodium in liquid ammonia | Thiophenol and/or 4-Methylbenzylthiol | Introduction of a reactive thiol group |

| 2 | Trifluoroacetylation | Trifluoroacetic anhydride (TFAA) | Trifluoroacetyl thioester derivative | Increased volatility and detector response |

Development of Reagents for Enhanced Detection and Selective Response in Complex Research Matrices

The development of reagents for the enhanced and selective detection of specific compounds is a continuous area of research in analytical science. For a molecule like this compound, an ideal reagent would react selectively with the sulfide moiety to introduce a tag that significantly improves its detection properties, such as a fluorophore for fluorescence detection or a heavy isotope label for mass spectrometry.

Currently, there are no commercially available or widely reported derivatization reagents that are specifically designed for the selective labeling of aryl benzyl (B1604629) sulfides like this compound. The development of such a reagent would likely target the sulfur atom of the thioether.

Potential research directions for developing such reagents could include:

Oxidative Derivatization: The sulfide group can be oxidized to a sulfoxide (B87167) or a sulfone. While this does not add a new functional group for further derivatization, the change in polarity and chromatographic properties could be exploited for separation and detection. Specific oxidizing agents could potentially be designed to react selectively with certain types of sulfides.

Fluorescent Tagging Reagents: Research could focus on developing novel reagents that undergo a specific reaction with the sulfide bond, leading to the attachment of a fluorescent molecule. This would enable highly sensitive detection using fluorescence-based techniques. The design of such a reagent would need to ensure a high degree of selectivity to avoid reactions with other components in a complex matrix.

Table 2: Potential Research Avenues for Selective Reagent Development

| Reagent Type | Proposed Mechanism | Potential Analytical Benefit | Challenges |

| Selective Oxidizing Agent | Controlled oxidation to sulfoxide or sulfone | Altered chromatographic retention and potential for specific detection | Achieving high selectivity for the target sulfide |

| Fluorescent Labeling Reagent | Covalent bonding to the sulfur atom via a specific reaction | High sensitivity and selectivity with fluorescence detection | Designing a novel reaction specific to the sulfide bond |

Future Directions and Emerging Research Avenues

Development of Sustainable and Atom-Economical Synthetic Approaches